2-tert-Butylfuran

Synthetic Chemistry Regioselectivity Building Blocks

2-tert-Butylfuran (CAS 7040-43-9) is a heterocyclic organic compound classified as a C2-substituted furan derivative, characterized by a bulky tert-butyl group at the 2-position of the furan ring. This specific substitution fundamentally dictates its chemical behavior by blocking the 2-position and directing all electrophilic reactivity exclusively to the 5-position, enabling quantitative monofunctionalization, a feature not possible with unsubstituted furan or less sterically hindered 2-alkylfurans.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 7040-43-9
Cat. No. B1585044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylfuran
CAS7040-43-9
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CO1
InChIInChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3
InChIKeyBGQBONSBNSNYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylfuran (CAS 7040-43-9) Procurement Guide: Baseline Structural and Functional Characteristics


2-tert-Butylfuran (CAS 7040-43-9) is a heterocyclic organic compound classified as a C2-substituted furan derivative, characterized by a bulky tert-butyl group at the 2-position of the furan ring . This specific substitution fundamentally dictates its chemical behavior by blocking the 2-position and directing all electrophilic reactivity exclusively to the 5-position, enabling quantitative monofunctionalization, a feature not possible with unsubstituted furan or less sterically hindered 2-alkylfurans . The compound is a colorless liquid (density: 0.871 g/mL at 25 °C; refractive index: n20/D 1.438) with a boiling point range of 119-120 °C and a flash point of 7 °C .

2-tert-Butylfuran (7040-43-9): Why Unsubstituted Furan or Smaller 2-Alkylfurans Are Not Acceptable Substitutes in Regiospecific Syntheses


Generic substitution of 2-tert-butylfuran with other furan derivatives—such as unsubstituted furan, 2-methylfuran, or 2,5-dimethylfuran—is not chemically equivalent due to profound differences in regioselectivity, steric protection, and reaction kinetics. The tert-butyl group provides unique steric bulk that quantitatively blocks the 2-position, forcing all functionalization to occur at the 5-position, a level of regiocontrol not achievable with smaller alkyl substituents . Furthermore, the tert-butyl group enhances thermal stability compared to analogs lacking this substituent [1] and significantly alters reactivity in electrophilic additions, as demonstrated in cationic polymer capping where both 2-methylfuran and 2-tert-butylfuran undergo rapid monoaddition, but the resulting steric environment and subsequent coupling efficiency differ [2]. Therefore, substituting with a less hindered analog will result in divergent regioisomeric product distributions and compromised synthetic fidelity.

2-tert-Butylfuran (CAS 7040-43-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Furan and 2-Methylfuran


Regioselective Monofunctionalization: Quantitative Blockade of the 2-Position in 2-tert-Butylfuran vs. Unsubstituted Furan

The tert-butyl substituent in 2-tert-butylfuran provides complete steric blockade of the 2-position, enabling quantitative functionalization exclusively at the 5-position. In contrast, unsubstituted furan undergoes non-selective electrophilic substitution, leading to mixtures of 2- and 5-substituted products . This allows researchers to achieve site-specific monofunctionalization without the need for protecting group strategies, streamlining synthetic routes to 2,5-disubstituted furans [1].

Synthetic Chemistry Regioselectivity Building Blocks

Cationic Polymer End-Capping: Quantitative Monoaddition Efficiency of 2-tert-Butylfuran vs. 2-Methylfuran

In the cationic capping of living polyisobutylene (PIB+) chains, both 2-methylfuran (2-MeFu) and 2-tert-butylfuran (2-tBuFu) undergo rapid and quantitative monoaddition. However, the study notes that the steric bulk of the tert-butyl group in 2-tBuFu influences subsequent coupling efficiency and the stability of the resulting allylic cation, which is crucial for synthesizing block copolymers [1]. Both reagents achieve quantitative conversion under identical conditions (TiCl4, -80°C), confirming 2-tBuFu as an equally effective capping agent with potentially advantageous steric properties for downstream applications [2].

Polymer Chemistry Living Cationic Polymerization End-Group Functionalization

Diels-Alder Regioselectivity: Superior Syn-Selectivity of 2-tert-Butylfuran vs. Smaller 2-Alkylfurans

In Diels-Alder cycloadditions with 3-fluorobenzyne, the regioselectivity of the reaction is directly proportional to the steric bulk of the 2-alkyl substituent on the furan. 2-tert-Butylfuran exhibits the highest syn-selectivity among a series of 2-alkylfurans (R = Me, Et, i-Pr, t-Bu), reaching a maximum of 90% syn adduct formation [1]. This represents a significant improvement over 2-methylfuran, which exhibits the lowest selectivity in the series, and underscores the critical role of the tert-butyl group in directing stereochemical outcomes .

Cycloaddition Chemistry Stereoselectivity Diels-Alder

Thermochemical Stability: Standard Molar Enthalpies of Formation and Vaporization of 2-tert-Butylfuran vs. 2,5-Dimethylfuran

Precise thermochemical parameters have been experimentally determined for 2-tert-butylfuran and its structural analogs. Combustion calorimetry measurements at T = 298.15 K yielded standard molar enthalpies of formation (ΔfHm°(l)) for 2-tert-butylfuran, 2,5-dimethylfuran, and 2,5-di-tert-butylfuran [1]. While the specific numerical values require access to the full text, this data set provides essential benchmarks for thermodynamic modeling and fuel property assessment. Additionally, 2-tert-butylfuran has been noted to be more thermostable than its analog lacking a tert-butyl substituent, indicating enhanced thermal robustness [2]. The standard molar enthalpy of vaporization (ΔlgHm°) has also been experimentally derived, critical for process engineering and safety assessments [3].

Thermochemistry Combustion Calorimetry Fuel Chemistry

Alkylation Reactivity: Enhanced Butylation Rate of 2-tert-Butylfuran vs. Unsubstituted Furan

The presence of the tert-butyl group significantly enhances the reactivity of the furan ring toward further alkylation. Under identical catalytic conditions, the butylation of 2-tert-butylfuran occurred more readily than that of unsubstituted furan, yielding 2,5-di-tert-butylfuran in high yield at 30% conversion [1]. Notably, both furan and 2-tert-butylfuran reacted with tert-butyl chloride more than 50 times as fast as toluene, demonstrating the highly activated nature of the furan nucleus and the additional activation provided by the existing tert-butyl substituent [2].

Synthetic Methodology Friedel-Crafts Alkylation Kinetics

2-tert-Butylfuran (CAS 7040-43-9) Validated Procurement Scenarios Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of 2,5-Disubstituted Furan Building Blocks

Based on the evidence of quantitative 5-position functionalization , this compound is the optimal choice for synthesizing 2,5-disubstituted furans where the 2-position bears a tert-butyl group. The near-exclusive regioselectivity eliminates the need for separation of regioisomers, a common and costly purification step when using unsubstituted furan .

End-Capping Agent in Living Cationic Polymerization of Polyisobutylene (PIB)

Given its demonstrated quantitative monoaddition to living PIB+ chains under cryogenic conditions [1], 2-tert-butylfuran serves as a reliable end-capping agent. Its bulkier tert-butyl end-group, compared to 2-methylfuran, may confer desirable steric stabilization or modify the physical properties of the resulting telechelic polymers or block copolymers [2].

Stereoselective Diels-Alder Cycloadditions Requiring High Syn-Selectivity

For Diels-Alder reactions where syn-selectivity is paramount, particularly with arynes such as 3-fluorobenzyne, 2-tert-butylfuran provides the highest achievable syn/anti ratio among 2-alkylfurans, reaching 90% syn adduct [3]. This minimizes anti-isomer contamination and maximizes the yield of the desired stereoisomer, critical in complex natural product synthesis.

Synthesis of 2,5-Di-tert-butylfuran via Enhanced Friedel-Crafts Alkylation

The enhanced reactivity of 2-tert-butylfuran toward further alkylation, as evidenced by its faster butylation rate compared to furan [4], makes it the preferred starting material for the synthesis of the symmetrical and sterically congested 2,5-di-tert-butylfuran, a compound of interest in organometallic chemistry and as a high-octane fuel additive candidate [5].

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